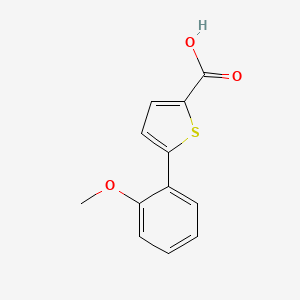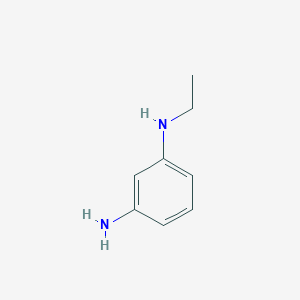
5-Chloro-1-tetralone
Vue d'ensemble
Description
5-Chloro-1-tetralone is a heterocyclic compound with the molecular formula C10H9ClO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Chloro-1-tetralone involves two stages . The first stage involves the reaction of 5-amino-3,4-dihydronaphthalen-1 (2H)-one with hydrogen chloride and sodium nitrite in ethanol and water at 0°C for 0.25 hours . The second stage involves the reaction with copper (I) chloride in ethanol and water at 95°C for 0.25 hours .Molecular Structure Analysis
The molecular weight of 5-Chloro-1-tetralone is 180.63 . The ChemSpider ID is 10430993 .Chemical Reactions Analysis
The reaction conditions for the synthesis of 5-Chloro-1-tetralone include specific temperatures and time durations . The yield of the reaction is approximately 62% .Physical And Chemical Properties Analysis
5-Chloro-1-tetralone is a colorless to yellowish solid . The exact physical state, color, odor, melting point, boiling point, and flammability are not available .Applications De Recherche Scientifique
Role in Chalcone Derivatives
Chalcones are promising synthons and bioactive scaffolds of great medicinal interest due to their numerous pharmacological and biological activities . They are well recognized to possess antimicrobial, anticancer, antitubercular, antioxidant, anti-inflammatory, antileishmanial, and other significant biological activities . The halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives were synthesized and evaluated for inhibitory effects against ROS production in LPS-stimulated RAW 264.7 macrophages .
Antimicrobial Activity
Chalcones, including those derived from 5-Chloro-1-tetralone, have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Activity
Chalcones are also known for their anticancer properties . The structural modifications of the chalcone rings have led to a high degree of diversity that has proven useful for the development of new medicinal agents .
Antioxidant Activity
The chalcone derivatives of 5-Chloro-1-tetralone have shown potential as antioxidants . They have been evaluated for inhibitory effects against ROS production in LPS-stimulated RAW 264.7 macrophages .
Anti-inflammatory Activity
Chalcones, including those derived from 5-Chloro-1-tetralone, have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antifungal Activity
It is noteworthy that (E)-2-benzylidene-1-tetralone and (E)-2-(4’-chloro-benzylidene)-1-tetralone exhibited better antifungal activity than the positive control ketoconazole, a well-known antifungal drug . It appeared that the addition of a Cl functionality at C-4’ of these compounds could enhance the antifungal potency .
Safety and Hazards
5-Chloro-1-tetralone is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that chalcones, a class of compounds to which 5-chloro-1-tetralone belongs, have a broad spectrum of biological activities including antimicrobial, anticancer, cytotoxic, antioxidative, and anti-inflammatory effects .
Mode of Action
Chalcones, in general, are known to interact with various biological targets due to their α,β-unsaturated carbonyl system, which is highly electrophilic . This allows them to undergo reactions with nucleophiles in biological systems, potentially leading to various changes in cellular processes .
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some chalcones have been shown to inhibit the production of reactive oxygen species (ROS) in certain cell types .
Pharmacokinetics
The synthesis of 5-chloro-1-tetralone has been documented , which could provide a basis for further studies on its pharmacokinetic properties.
Result of Action
Chalcones and their derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell cycle progression in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-tetralone. For instance, the enantioselective reduction of similar compounds has been shown to be influenced by the specific strain of microorganism used in the process . .
Propriétés
IUPAC Name |
5-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYJBGXUCXUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480439 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-tetralone | |
CAS RN |
26673-30-3 | |
| Record name | 5-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







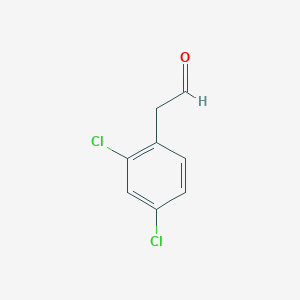
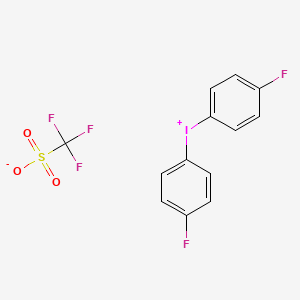
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
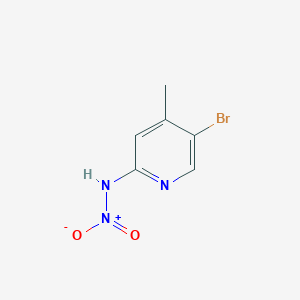
![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
